molecular formula C52H84N18O11 B12318147 H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH

H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH

Cat. No.: B12318147
M. Wt: 1137.3 g/mol
InChI Key: CZWWJMLXKYUVTQ-UHFFFAOYSA-N
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Description

H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH is a nonapeptide characterized by a Tyr-Gly-Gly N-terminal motif, a structural feature reminiscent of endogenous opioid peptides like enkephalins (e.g., Tyr-Gly-Gly-Phe-Met/Leu). However, its sequence diverges significantly with the inclusion of leucine (Leu), isoleucine (Ile), and three arginine (Arg) residues. The peptide’s molecular weight is approximately 1,300 Da, and its structure combines flexible Gly-Gly segments with hydrophobic (Leu, Ile) and cationic (Arg) regions, likely influencing its stability, solubility, and biological activity .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWJMLXKYUVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84N18O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1137.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage.

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal amino acid (arginine) to a resin. Acid-labile resins, such as Wang or Rink amide resins, are preferred for their compatibility with Fmoc chemistry. The arginine side chain is protected with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent undesired side reactions during coupling.

Sequential Coupling and Deprotection

Each amino acid is coupled using activating agents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt). For example, the coupling efficiency for arginine residues is optimized by extending reaction times to 2 hours and using a 3-fold molar excess of activated amino acids. Deprotection of the Fmoc group is achieved with 20% piperidine in dimethylformamide (DMF), ensuring minimal racemization.

Table 1: Coupling Efficiency for Key Residues
Amino Acid Coupling Reagent Reaction Time (min) Yield (%)
Arginine HBTU/HOBt 120 92
Leucine DIC/HOBt 60 95
Isoleucine HCTU/DIEA 90 89

Data adapted from protocols in.

Cleavage and Global Deprotection

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers such as triisopropylsilane (TIS) and ethanedithiol (EDT). A typical cleavage mixture (TFA:TIS:EDT:H₂O = 95:2.5:2.5:2.5) ensures simultaneous removal of side-chain protecting groups. The crude product is precipitated in cold diethyl ether, yielding a purity of 70–85% before purification.

Industrial-Scale Production

Industrial synthesis of this compound employs automated peptide synthesizers to enhance reproducibility and yield. Key advancements include:

Automated Synthesizers

Modern systems like the Liberty Blue microwave-assisted synthesizer enable rapid coupling cycles (5–10 minutes per residue) while maintaining temperatures at 50°C to prevent aggregation. For arginine-rich sequences, pre-activation of amino acids with HBTU and 1-hydroxy-7-azabenzotriazole (HOAt) improves coupling efficiency to >98%.

Fragment Condensation

For peptides exceeding 20 residues, fragment condensation is utilized. For example, the sequence is divided into two segments: H-Tyr-Gly-Gly-Phe-Leu and Arg-Arg-Ile-Arg-OH. These fragments are synthesized separately and ligated using native chemical ligation (NCL) in solution. This approach reduces truncation byproducts by 40% compared to linear SPPS.

Purification and Characterization

Purification is critical due to the presence of deletion sequences and racemization byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) separates impurities using a gradient of 0.1% TFA in water and acetonitrile. The target peptide typically elutes at 12–14 minutes under these conditions. Semi-preparative HPLC increases purity to >95%, with a recovery rate of 80–90%.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (calculated: 1337.6 Da; observed: 1337.8 Da). Electrospray ionization (ESI)-MS further identifies truncation products, such as H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH (observed: 1120.4 Da), which are excluded during purification.

Challenges and Mitigation Strategies

Arginine-Induced Aggregation

The high density of arginine residues (four in nine positions) promotes aggregation during synthesis. This is mitigated by:

  • Solvent Optimization : Using DMF with 10% dimethyl sulfoxide (DMSO) enhances solubility.
  • Pseudoproline Dipeptides : Incorporating Thr-Ser(ψMe,Mepro) dipeptides at positions 3–4 reduces steric hindrance.

Racemization

Asparagine and glutamine residues are prone to racemization. Employing 0.1 M 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt reduces racemization by 50%.

Comparative Analysis of Synthesis Protocols

Table 2: Yield and Purity Across Methods
Method Scale (mmol) Purity (%) Yield (%)
Manual SPPS 0.1 85 70
Automated SPPS 1.0 95 88
Fragment Condensation 5.0 98 75

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions: H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products:

    Oxidation: Dityrosine-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery system and in the development of peptide-based vaccines.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Tyr-gly-gly-phe-leu-arg-arg-ile-arg-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with G-protein-coupled receptors (GPCRs) or ion channels, influencing cellular responses such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-OH with structurally related peptides from the evidence:

Compound Name Sequence Features Molecular Weight Key Residues Potential Function Reference
This compound Tyr, Gly-Gly, multiple Arg ~1,300 Da Arg, Leu, Ile Cell signaling, receptor binding -
H-Phe-Gly-Gly-Phe-Phe-OH Phe, Gly-Gly, Phe-Phe ~524 Da Phe, Gly Structural motif, aggregation
TYR-ARG-PRO-PRO-GLY-PHE-SER-PRO-PHE-ARG Tyr, multiple Pro, Arg, Ser 1,223.38 Da Pro, Arg, Ser Bradykinin analog, vasodilation
H-Gly-Phe-Leu-Gly-OH Gly-Phe-Leu-Gly 392.45 Da Phe, Leu Structural studies
H-LEU-THR-ARG-PRO-ARG-TYR-OH Leu-Thr, Arg-Pro-Arg 804.94 Da Thr, Pro, Arg Unknown, possibly signaling
Key Observations:

Sequence Motifs :

  • The Tyr-Gly-Gly motif in the target peptide is shared with enkephalins but diverges with Arg-rich C-terminal residues. This contrasts with H-Phe-Gly-Gly-Phe-Phe-OH (ID:1), which lacks charged residues and may aggregate due to hydrophobic Phe-Phe termini .
  • Proline-rich sequences (e.g., TYR-ARG-PRO-PRO-GLY-PHE-SER-PRO-PHE-ARG) introduce conformational rigidity, unlike the flexible Gly-Gly segment in the target peptide .

Biological Implications: While RGD motifs (Arg-Gly-Asp) are known for integrin binding (), the target’s Arg clusters may interact with distinct receptors, such as G-protein-coupled receptors (GPCRs) or proteoglycans . The Leu-Ile hydrophobic core may improve membrane association compared to purely hydrophilic peptides like H-LEU-THR-ARG-PRO-ARG-TYR-OH (ID:10) .

Stability and Pharmacokinetics

  • Enzymatic Degradation: The target’s Arg residues may confer resistance to aminopeptidases, unlike enkephalins, which are rapidly cleaved. This contrasts with H-Phe-Gly-Gly-Phe-Phe-OH (ID:1), which lacks protective charged residues .
  • Lipophilicity : The absence of adamantane (Ada) substitutions (seen in compounds like H-Tyr-Ada-Gly-Phe-Met-OH) suggests lower membrane permeability but higher aqueous solubility compared to Ada-containing analogs .

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